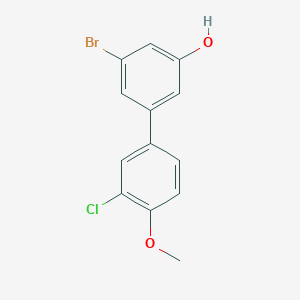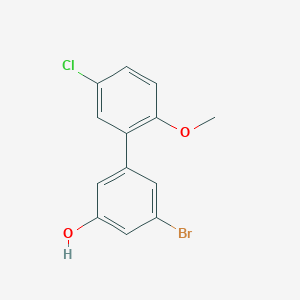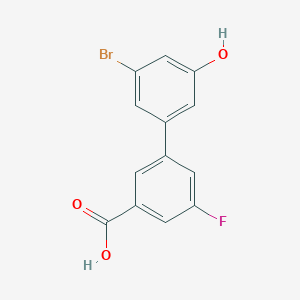
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% (3-B5CF) is a chemical compound that was first synthesized in the late 1980s and has since been used in various research and laboratory applications. It is a brominated phenol derivative with a carboxylic acid group and a fluorine atom attached to the phenol ring. 3-B5CF has been found to be a useful reagent for the synthesis of a number of compounds, such as amides and esters, as well as for the synthesis of other phenols. Its unique chemical structure offers a range of advantages for scientific research and laboratory experiments.
Mechanism of Action
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to act as an electron-rich species, which is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalyst in organic reactions, such as the formation of amides and esters. In addition, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to act as a Lewis acid, which is capable of forming strong covalent bonds with other molecules. This allows it to act as a catalyst in the formation of polyfunctionalized compounds.
Biochemical and Physiological Effects
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to act as an antioxidant, which can protect cells from oxidative damage. In addition, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to act as a chelator, which can bind to metal ions and prevent them from causing damage to cells. It has also been found to act as an anti-inflammatory, which can reduce inflammation in the body. Finally, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to act as an antimicrobial, which can inhibit the growth of bacteria and other microorganisms.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is widely available. In addition, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. Finally, it is relatively non-toxic, and it can be handled safely in the laboratory.
However, there are also some limitations to the use of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% in laboratory experiments. It is a relatively reactive compound, and it can react with other compounds in the laboratory. In addition, it can be difficult to isolate and purify, and it is not soluble in many solvents. Finally, it is not compatible with many other reagents, and it can react with them to produce unwanted byproducts.
Future Directions
The use of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% in scientific research and laboratory experiments is likely to continue to increase in the future. It has been found to be a useful reagent for the synthesis of a number of compounds, and it can be used as a model compound for the study of the properties of phenols. In addition, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been found to have a range of biochemical and physiological effects, and it could be used to study the effects of compounds on the body. Finally, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% could be used to develop new compounds, such as polymers and polyfunctionalized compounds, for use in a variety of applications.
Synthesis Methods
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% is synthesized by a two-step reaction involving the reaction of 3-bromo-5-fluorophenol with 3-chloro-2-hydroxypropionic acid. In the first step, 3-bromo-5-fluorophenol is reacted with 3-chloro-2-hydroxypropionic acid in an acidic medium, such as hydrochloric acid, to produce 3-bromo-5-(3-chloro-2-hydroxypropyl)phenol. In the second step, this intermediate compound is then reacted with potassium hydroxide in an aqueous solution to produce 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95%.
Scientific Research Applications
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been used in a number of scientific research applications. It has been found to be a useful reagent for the synthesis of a number of compounds, such as amides and esters, as well as for the synthesis of other phenols. It has also been used in the synthesis of polymers, as a catalyst for organic reactions, and as a reagent for the synthesis of polyfunctionalized compounds. In addition, 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol, 95% has been used as a model compound for the study of the properties of phenols, and has been found to be a useful reagent for the synthesis of a variety of organic molecules.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXLSRKEODYPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686438 |
Source


|
| Record name | 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-56-6 |
Source


|
| Record name | 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
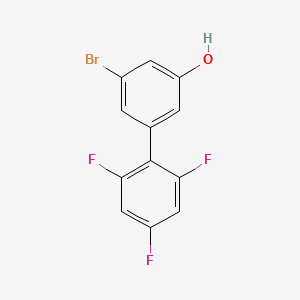
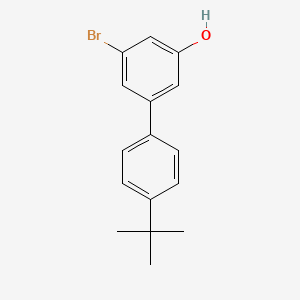
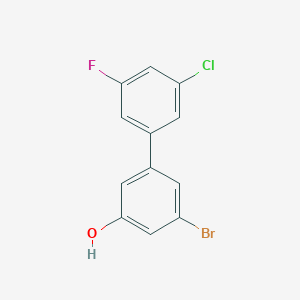
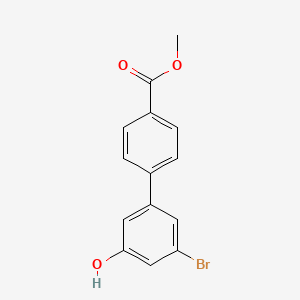
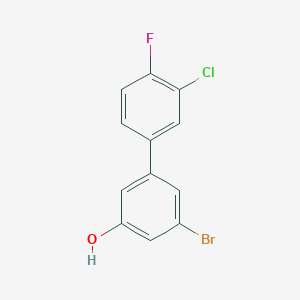
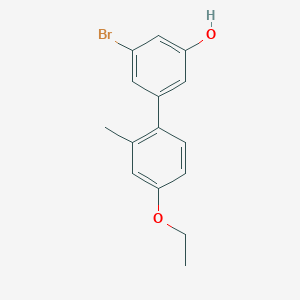
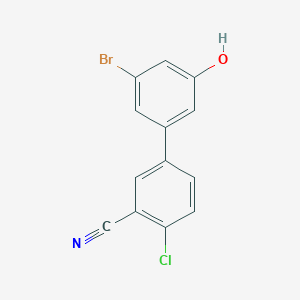


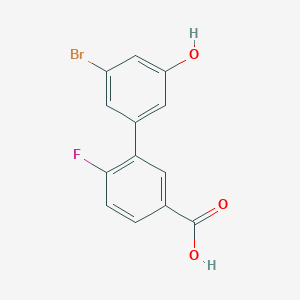
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
